molecular formula C17H16N2O3S2 B2433125 N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide CAS No. 895441-87-9

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide

Cat. No.: B2433125
CAS No.: 895441-87-9
M. Wt: 360.45
InChI Key: OUGOSODCMVFOFT-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-11-3-6-14(7-4-11)24(21,22)10-17(20)19-13-5-8-15-16(9-13)23-12(2)18-15/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGOSODCMVFOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)N=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide typically involves the coupling of substituted 2-amino benzothiazoles with tosylacetamide derivatives. One common method involves dissolving 2-methylbenzo[d]thiazol-6-amine in a suitable solvent such as N,N-dimethylformamide (DMF) and adding tosyl chloride under controlled conditions. The reaction mixture is then stirred at a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in the treatment of conditions like depression and Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide stands out due to its specific substitution pattern on the benzothiazole ring, which can influence its biological activity and chemical reactivity. This unique structure may confer distinct pharmacological properties compared to other benzothiazole derivatives .

Biological Activity

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzothiazole moiety and a benzenesulfonamide group. Its molecular formula is C14H15N3O2S, and it features the following structural components:

  • Benzothiazole ring : Known for various biological activities, including antifungal properties.
  • Benzenesulfonamide group : Often associated with antibacterial activity.

Antifungal Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antifungal properties. For instance, studies have shown that related compounds can inhibit the growth of various phytopathogenic fungi, including Fusarium and Aspergillus species. The mechanism often involves disrupting fungal cell wall synthesis or function, leading to cell death.

CompoundTarget FungiInhibition (%)
Benzothiazole Derivative AFusarium oxysporum85%
Benzothiazole Derivative BAspergillus niger90%

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains. The structure-activity relationship indicates that modifications to the benzothiazole or sulfonamide groups can enhance antibacterial efficacy.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Antifungal Efficacy : A study conducted on various benzothiazole derivatives, including this compound, demonstrated a significant reduction in mycelial growth of Fusarium species when subjected to in vitro assays. The compound showed an inhibition rate exceeding 80%, indicating its potential as a fungicide.
  • Antibacterial Screening : Another investigation assessed the antibacterial activity of this compound against multiple strains of Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited moderate antibacterial activity, with particular effectiveness against Staphylococcus aureus, suggesting its potential application in treating bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the substituents on the benzothiazole ring or the sulfonamide group can lead to enhanced potency and selectivity against specific pathogens.

Key Findings

  • Substituent Variation : Increasing electron-withdrawing groups on the benzothiazole ring tends to enhance antifungal activity.
  • Sulfonamide Modifications : Alterations in the sulfonamide moiety can significantly affect antibacterial potency.

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